molecular formula C10H13NO B1297538 1-(Pyridin-2-YL)pentan-1-one CAS No. 7137-97-5

1-(Pyridin-2-YL)pentan-1-one

Cat. No. B1297538
CAS RN: 7137-97-5
M. Wt: 163.22 g/mol
InChI Key: DGBHHRPKPZCABG-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-YL)pentan-1-one” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 2-VALERYLPYRIDINE and 1-pyridin-2-ylpentan-1-one .


Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-2-YL)pentan-1-one” were not found, related compounds have been synthesized and evaluated . For instance, an array of 2-aminopentanophenones was synthesized, yielding selective inhibitors of the dopamine and norepinephrine transporters .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-YL)pentan-1-one” includes a pyridine ring attached to a pentanone . The InChI string representation of the molecule is InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 .


Physical And Chemical Properties Analysis

“1-(Pyridin-2-YL)pentan-1-one” has several computed properties. It has a XLogP3 of 2.2, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 30 Ų .

Scientific Research Applications

Tautomeric Preferences and Proton Transfer

  • Density Functional Theory (DFT) Studies: DFT calculations have revealed insights into the tautomeric preferences and proton transfer in compounds related to 1-(Pyridin-2-yl)pentan-1-one. In particular, studies focused on the stability of tautomeric forms and the propensity for proton transfers in various substituted compounds (Dobosz, Gawinecki, & Kanabaj, 2010). Similar research also highlighted the instability of certain tautomeric forms and the factors influencing these properties (Dobosz & Gawinecki, 2010).

Coordination Chemistry and Complex Formation

  • Nickel(II) Complexes: Research involving 1-(Pyridin-2-yl)pentan-1-one derivatives has explored their interaction with Nickel(II) ions. Studies have shown the formation of various complexes based on how the ligand interacts with Nickel(II) ions, providing insight into coordination chemistry (Chattopadhyay et al., 2009).

Ligand Properties and Molecular Interactions

  • Argentophilic Interactions in Silver Complexes: Investigations into the interaction of related compounds with silver ions have shown unique argentophilic interactions, contributing to the understanding of ligand properties and molecular interactions (van Terwingen & Englert, 2019).

Synthesis and Derivatization

  • Synthesis of Derivatives: Studies have focused on the synthesis of various derivatives of 1-(Pyridin-2-yl)pentan-1-one, contributing to organic synthesis and chemical engineering fields (Vasilyeva & Vorobyeva, 2021).

Corrosion Inhibition Properties

  • Corrosion Inhibition in Mild Steel: Research into the corrosion inhibition properties of derivatives of 1-(Pyridin-2-yl)pentan-1-one has provided valuable insights, particularly in the context of protecting mild steel in acidic environments (Mrani et al., 2021).

Thermodynamics and Enthalpy Studies

  • Thermal Properties in Mixtures: Studies have been conducted on the excess molar enthalpies of mixtures involving related compounds, offering significant data for thermodynamic analyses (Mehta, Chauhan, & Triphati, 1997).

Supramolecular Chemistry

  • Supramolecular Aggregates and Frameworks: Research in supramolecular chemistry has utilized derivatives of 1-(Pyridin-2-yl)pentan-1-one in the formation of complex molecular structures, expanding the understanding of molecular interactions and assembly (Nguyen et al., 2011).

Reactivity and Synthesis

  • Reactions with Other Chemicals: Investigations into the reactions of compounds similar to 1-(Pyridin-2-yl)pentan-1-one with various chemicals have contributed to the field of synthetic chemistry, offering insights into reactivity and product formation (Baeva et al., 2020).

properties

IUPAC Name

1-pyridin-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHHRPKPZCABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334945
Record name 2-VALERYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-YL)pentan-1-one

CAS RN

7137-97-5
Record name 2-VALERYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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